molecular formula C12H18ClNO2 B1519523 4-[Ethyl(propyl)amino]benzoic acid hydrochloride CAS No. 1221724-08-8

4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Cat. No. B1519523
M. Wt: 243.73 g/mol
InChI Key: KVYQVRAFLVXHOB-UHFFFAOYSA-N
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Description

“4-[Ethyl(propyl)amino]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1221724-08-8 . It has a molecular weight of 243.73 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “4-[Ethyl(propyl)amino]benzoic acid hydrochloride” is 1S/C12H17NO2.ClH/c1-3-9-13 (4-2)11-7-5-10 (6-8-11)12 (14)15;/h5-8H,3-4,9H2,1-2H3, (H,14,15);1H . This code represents the compound’s molecular structure.


Chemical Reactions Analysis

As a derivative of benzoic acid, “4-[Ethyl(propyl)amino]benzoic acid hydrochloride” may undergo similar reactions. For instance, benzoic acid can react with a base such as NaOH to form its carboxylate salt, sodium benzoate . This reaction is an example of an acid-base reaction that changes the compound’s polarity and solubility .

Scientific Research Applications

Chemical Synthesis

Researchers have developed methods for synthesizing compounds with structures related to "4-[Ethyl(propyl)amino]benzoic acid hydrochloride," showcasing the versatility of these chemicals in organic synthesis. For instance, the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones involves ethyl imidate hydrochlorides prepared by passing HCl gas through solutions of substituted benzyl cyanides and ethanol, highlighting the role of similar ethylated compounds in the synthesis of novel organic molecules (Bekircan & Bektaş, 2008).

Pharmacological Characterization

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) was characterized as a potent and selective β3-adrenoceptor agonist, demonstrating the pharmaceutical potential of compounds structurally related to "4-[Ethyl(propyl)amino]benzoic acid hydrochloride" for the treatment of preterm labor (Croci et al., 2007).

Analytical Applications

In the field of analytical chemistry, benzoic acid, p-hydroxybenzoic acid, and their esters have been analyzed by micellar liquid chromatography, demonstrating the importance of related compounds in the determination of preservatives in cosmetics and food samples (Memon, Bhanger, & Khuhawer, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

4-[ethyl(propyl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9-13(4-2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYQVRAFLVXHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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